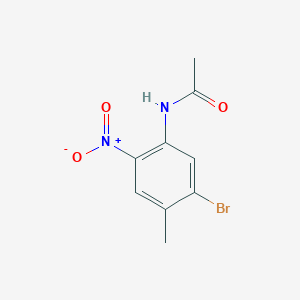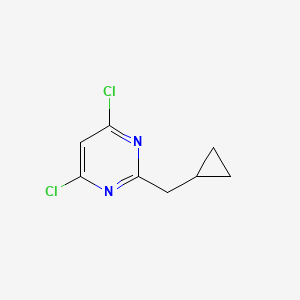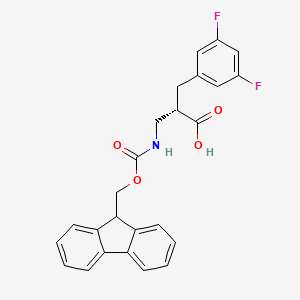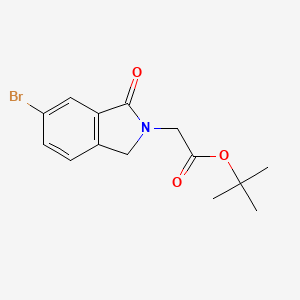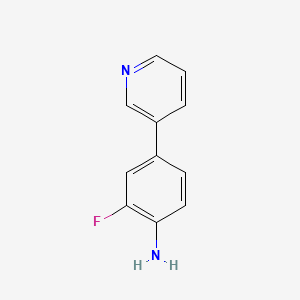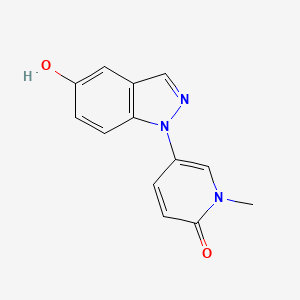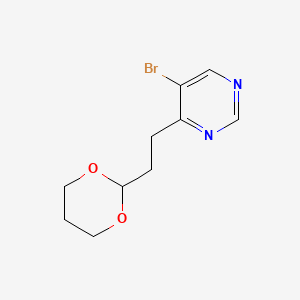
4-(2-(1,3-Dioxan-2-yl)ethyl)-5-bromopyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(1,3-Dioxan-2-yl)ethyl)-5-bromopyrimidine is a synthetic organic compound that features a bromopyrimidine core with a 1,3-dioxane substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1,3-Dioxan-2-yl)ethyl)-5-bromopyrimidine typically involves the reaction of 5-bromopyrimidine with 2-(1,3-dioxan-2-yl)ethyl derivatives. One common method involves the use of 2-(1,3-Dioxan-2-yl)ethylzinc bromide in the presence of a palladium catalyst to facilitate the coupling reaction . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(1,3-Dioxan-2-yl)ethyl)-5-bromopyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The 1,3-dioxane moiety can participate in coupling reactions with other organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-(1,3-Dioxan-2-yl)ethyl)-5-bromopyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-(2-(1,3-Dioxan-2-yl)ethyl)-5-bromopyrimidine involves its interaction with specific molecular targets. The bromopyrimidine core can interact with enzymes or receptors, leading to various biological effects. The 1,3-dioxane moiety can enhance the compound’s stability and solubility, facilitating its interaction with biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1,3-Dioxan-2-yl)ethylzinc bromide
- (1,3-Dioxan-2-ylethyl)magnesium bromide
- 4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde
Uniqueness
4-(2-(1,3-Dioxan-2-yl)ethyl)-5-bromopyrimidine is unique due to the presence of both the bromopyrimidine and 1,3-dioxane moieties. This combination imparts specific chemical and physical properties that are not found in other similar compounds. The bromopyrimidine core provides reactivity towards nucleophiles, while the 1,3-dioxane moiety offers stability and solubility advantages.
Eigenschaften
CAS-Nummer |
1357095-10-3 |
|---|---|
Molekularformel |
C10H13BrN2O2 |
Molekulargewicht |
273.13 g/mol |
IUPAC-Name |
5-bromo-4-[2-(1,3-dioxan-2-yl)ethyl]pyrimidine |
InChI |
InChI=1S/C10H13BrN2O2/c11-8-6-12-7-13-9(8)2-3-10-14-4-1-5-15-10/h6-7,10H,1-5H2 |
InChI-Schlüssel |
SXBSQWCYFAUFBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(OC1)CCC2=NC=NC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[2-(3-Hydroxyocta-1,5-dienyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B13984138.png)
![tert-Butyl 3-oxospiro[indoline-2,4'-piperidine]-1'-carboxylate](/img/structure/B13984141.png)
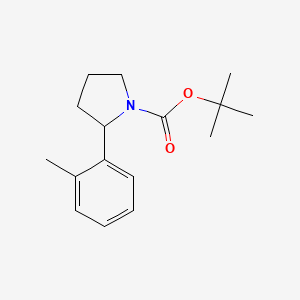
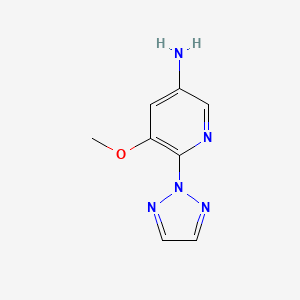
![Ethyl 8-ethoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13984158.png)
![4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-2-[[(1,1-dimethylethyl)dimethylsilyl]amino]-7H-Pyrrolo[2,3-d]pyrimidine-5-methanol](/img/structure/B13984167.png)
